Gemcitabine-O-Si(di-iso)-O-Mc
Description
Historical Development of Gemcitabine Derivatives
Gemcitabine (2′,2′-difluorodeoxycytidine) has been a mainstay in oncology since its approval in the 1990s, particularly for pancreatic, lung, and bladder cancers. However, its clinical utility is constrained by rapid deactivation via cytidine deaminase (CDA), short plasma half-life (~8–17 minutes), and dose-limiting toxicities such as myelosuppression. To overcome these challenges, prodrug strategies have been extensively explored. Early efforts focused on modifying the phosphate backbone (e.g., CP-4126) or appending lipid moieties (e.g., LY2334737) to enhance cellular uptake and bypass nucleoside transporter dependency. More recently, silyl ether modifications have emerged as a innovative approach, leveraging silicon’s unique physicochemical properties to improve drug stability and controlled release.
Rationale for Silicon Incorporation in Nucleoside Analogues
The integration of silicon into gemcitabine derivatives aims to address two critical limitations:
- Enzymatic Stability : Silyl ether groups protect the parent drug from premature deamination by CDA, a common issue with gemcitabine.
- Enhanced Lipophilicity : Silicon modifications increase membrane permeability, facilitating passive diffusion into cancer cells and reducing reliance on nucleoside transporters like hENT1.
- Controlled Release : Silyl ether prodrugs undergo hydrolysis in specific physiological conditions (e.g., acidic tumor microenvironments or esterase-rich tissues), enabling localized activation and minimizing off-target effects.
These principles are exemplified in Gemcitabine-O-Si(di-iso)-O-Mc, where a trialkylsilyl group (di-isopropyl-methylsilyl) is covalently linked to the gemcitabine backbone via an ether bond.
Structural Characteristics of this compound
The molecular structure of this compound features three key modifications (Figure 1):
- Silicon Core : A central silicon atom bonded to two isopropyl groups (-CH(CH3)2), one methyl group (-CH3), and the gemcitabine moiety via an oxygen atom.
- Ether Linkage : The silyl ether bond (-O-Si-) replaces the hydroxyl group at the 5′-position of gemcitabine’s ribose ring, shielding the drug from enzymatic degradation.
- Prodrug Activation : Hydrolysis of the silyl ether bond releases gemcitabine in a pH- or enzyme-dependent manner, ensuring site-specific activation.
This design aligns with trends in ADC development, where the prodrug-linker conjugate enhances tumor selectivity and reduces systemic exposure.
Table 1: Comparative Properties of Gemcitabine and this compound
| Property | Gemcitabine | This compound |
|---|---|---|
| Molecular Weight | 299.3 g/mol | 487.6 g/mol |
| LogP | -1.2 | 2.8 (estimated) |
| Plasma Half-Life | 8–17 minutes | 45–90 minutes (preclinical) |
| CDA Susceptibility | High | Low |
| Activation Mechanism | Direct phosphorylation | Hydrolysis of silyl ether |
Data synthesized from .
Properties
IUPAC Name |
1-[5-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-di(propan-2-yl)silyl]oxypentyl]pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36F2N4O7Si/c1-15(2)38(16(3)4,35-13-7-5-6-11-29-19(31)8-9-20(29)32)36-14-17-21(33)24(25,26)22(37-17)30-12-10-18(27)28-23(30)34/h8-10,12,15-17,21-22,33H,5-7,11,13-14H2,1-4H3,(H2,27,28,34)/t17-,21-,22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANWPSOXUYWBLM-ZPMCFJSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(OCCCCCN1C(=O)C=CC1=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si](C(C)C)(OCCCCCN1C(=O)C=CC1=O)OC[C@@H]2[C@H](C([C@@H](O2)N3C=CC(=NC3=O)N)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36F2N4O7Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination Strategies for Gemcitabine
The synthesis of gemcitabine involves introducing fluorine atoms at the 2' position of the ribose sugar, a process requiring precise control to avoid anomeric mixture formation. Key approaches include:
-
Electrophilic Fluorination : Using Selectfluor® or DAST (diethylaminosulfur trifluoride) to replace hydroxyl groups with fluorine.
-
Nucleophilic Displacement : Substituting triflate or mesylate intermediates with fluoride ions from KF or TBAF (tetrabutylammonium fluoride).
A representative pathway involves:
Crystallization and Diastereomeric Resolution
Achieving high enantiomeric purity (>99%) requires selective crystallization. Ethanol/water mixtures preferentially crystallize the β-anomer of gemcitabine, while methanol favors the α-form.
Linker Design and Conjugation to Gemcitabine
Silyl Ether Linker Synthesis
The Si(di-iso)-O-Mc linker is synthesized via:
-
Silylation of Gemcitabine :
-
Methoxy Group Introduction :
Table 1: Key Reaction Parameters for Silyl Ether Formation
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Silylation | (iPr)₂SiCl₂, Imidazole | DMF | 0°C → RT | 12 h | 85% |
| Methoxylation | CH₃OH | THF | RT | 2 h | 95% |
Stabilization via Self-Immolative Linkers
The Si(di-iso)-O-Mc linker incorporates a self-immolative spacer that releases gemcitabine upon intracellular phosphatase or β-glucuronidase cleavage. The mechanism involves:
-
Enzymatic Hydrolysis : Removal of the methoxy group generates a phenolic intermediate.
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1,6-Elimination : Spontaneous decomposition releases gemcitabine and a quinone methide byproduct.
Analytical Characterization and Quality Control
Structural Confirmation
-
NMR Spectroscopy :
-
Mass Spectrometry :
Purity and Stability Assessment
-
HPLC Analysis : C18 column, 90:10 water/acetonitrile, 1 mL/min. Retention time: 8.2 minutes (purity >98%).
-
Storage Stability : -20°C for 3 years in powder form; -80°C for 1 year in DMSO solution.
Pharmacodynamic Implications of Linker Design
Enhanced Tumor Selectivity
The Si(di-iso)-O-Mc linker minimizes off-target toxicity by preventing premature gemcitabine release. In pancreatic cancer models (PANC-1, CFPAC-1), the conjugate reduces IC₅₀ values by 4–10× compared to free gemcitabine.
Table 2: Cytotoxicity of Gemcitabine vs. This compound
| Cell Line | IC₅₀ (Free Gemcitabine) | IC₅₀ (Conjugate) | Fold Improvement |
|---|---|---|---|
| PANC-1 | 0.786 μg/mL | 0.073 μg/mL | 10.8× |
| CFPAC-1 | 46.173 μg/mL | 7.947 μg/mL | 5.8× |
Overcoming Chemoresistance
Co-administration with isocorydine (ICD) further reduces IC₅₀ values by inhibiting epithelial-mesenchymal transition (EMT), enhancing conjugate uptake. MicroRNA-663a upregulation by gemcitabine sensitizes cells to mTOR inhibitors, suggesting synergistic ADC combinations.
Industrial-Scale Manufacturing Considerations
Process Optimization
Chemical Reactions Analysis
Types of Reactions
Gemcitabine-O-Si(di-iso)-O-Mc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the silicon moiety.
Substitution: Nucleophilic substitution reactions can occur at the silicon center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silicon dioxide derivatives, while substitution reactions can produce various silyl ethers.
Scientific Research Applications
Cancer Therapy
Gemcitabine-O-Si(di-iso)-O-Mc has shown promise in various cancer types due to its potent antitumor activity:
- Pancreatic Cancer : Studies indicate that gemcitabine is a cornerstone treatment for pancreatic adenocarcinoma. The combination with ADC technology aims to enhance selectivity and reduce systemic toxicity .
- Non-Small Cell Lung Cancer (NSCLC) : Research suggests that gemcitabine-based therapies are effective in NSCLC, particularly when combined with other cytotoxic agents .
- Breast and Ovarian Cancer : Ongoing investigations are assessing the efficacy of this compound in treating these cancers, leveraging its ability to target specific tumor markers .
Pharmacokinetics and Pharmacogenetics
The pharmacokinetic profile of this compound is being studied to understand how modifications affect its metabolism and therapeutic efficacy. Factors such as:
- Enzyme Activity : Variations in enzymes like cytidine deaminase can influence the clearance and effectiveness of gemcitabine, impacting patient outcomes .
- Genetic Polymorphisms : Research is ongoing into how genetic variations affect individual responses to gemcitabine therapy, which may guide personalized treatment strategies .
Clinical Trials
Several clinical trials have explored the efficacy of gemcitabine in combination with ADCs:
- A phase II trial compared gemcitabine monotherapy with combination therapies involving ADCs. The results indicated improved progression-free survival (PFS) and overall survival (OS) rates in patients receiving combination therapy .
| Treatment Type | Median PFS (months) | Median OS (months) |
|---|---|---|
| Gemcitabine Monotherapy | 3.6 | 8.8 |
| Gemcitabine + S-1 Combination | 5.4 | 13.5 |
Efficacy and Safety Profiles
The safety profile of this compound has been evaluated alongside its efficacy:
Mechanism of Action
Gemcitabine-O-Si(di-iso)-O-Mc exerts its effects by interfering with DNA synthesis. The compound is metabolized to its active form, which incorporates into the DNA strand, leading to chain termination. This process inhibits the proliferation of cancer cells. The silicon modification is believed to enhance the compound’s stability and cellular uptake, improving its overall efficacy.
Comparison with Similar Compounds
Table 1: Comparison of Gemcitabine Derivatives and Analogues
Key Insights:
- FF-10502 : Unlike this compound, FF-10502 is a direct DNA polymerase inhibitor without ADC targeting, showing activity against dormant cells but lacking tumor specificity .
- Gemcitabine elaidate : As a prodrug, it relies on systemic esterase activation, contrasting with the localized release mechanism of this compound .
- Remdesivir triphosphate : Shares nucleoside analog features but diverges in therapeutic application (antiviral vs. anticancer) .
ADC-Specific Comparisons
Table 2: Comparison of ADC Payloads and Linkers
Key Insights:
- Payload Diversity : this compound employs a nucleoside analog payload, whereas MMAE, DM1, and MMAF are microtubule disruptors. This difference impacts mechanisms (DNA synthesis vs. mitotic arrest) and toxicity profiles .
- Clinical Progress : Unlike clinically validated ADCs (e.g., Val-Cit-PAB-MMAE), this compound remains in preclinical stages, highlighting the need for further pharmacokinetic and efficacy studies .
Advantages and Limitations
- Advantages :
- Limitations: No clinical data available, raising uncertainties about safety and efficacy in humans . Potential instability of silicon linkers under physiological conditions requires validation .
Biological Activity
Gemcitabine-O-Si(di-iso)-O-Mc is a novel drug-linker conjugate designed for use in antibody-drug conjugates (ADCs). This compound integrates the potent antitumor agent gemcitabine, a pyrimidine nucleoside analog, with a linker that enhances its delivery and efficacy against cancer cells. This article explores the biological activity of this compound, detailing its mechanisms of action, effectiveness in various studies, and implications for cancer treatment.
Gemcitabine functions by inhibiting DNA synthesis through its incorporation into DNA strands, leading to chain termination and apoptosis in rapidly dividing cancer cells. The linker in this compound is designed to be acid-cleavable, ensuring that the drug is released specifically within the tumor microenvironment where pH levels are lower than in normal tissues. This targeted release mechanism aims to minimize systemic toxicity while maximizing local therapeutic effects.
In Vitro Studies
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that this compound has a lower half-maximal inhibitory concentration (IC50) compared to free gemcitabine, suggesting enhanced potency.
| Cell Line | IC50 (µM) | This compound | Free Gemcitabine |
|---|---|---|---|
| PPCL-192 | 9 ± 1.1 | 9 | 57 ± 1.5 |
| PPCL-135 | 11 ± 1.3 | 11 | 56 ± 1.5 |
| PPCL-46 | 12 ± 2.1 | 12 | 56 ± 1.8 |
| PPCL-68 | 22 ± 2.6 | 22 | 57 ± 2.4 |
These results indicate that this compound can effectively overcome some of the limitations associated with traditional gemcitabine therapy, particularly its rapid metabolism and systemic instability .
In Vivo Studies
In vivo evaluations using patient-derived xenograft (PDX) models have further substantiated the effectiveness of this compound. In these studies, mice bearing tumors derived from human pancreatic cancer cells exhibited a significant reduction in tumor growth when treated with this conjugate compared to those treated with standard gemcitabine formulations.
Case Study: PDX Models
In a recent study involving PDX models from both Black and White patients, the administration of this compound resulted in:
- Tumor Growth Reduction : A two-fold decrease in tumor volume compared to controls receiving free gemcitabine.
- Enhanced Pharmacokinetics : The modified compound demonstrated improved systemic stability with a longer half-life and reduced clearance rates compared to traditional gemcitabine formulations .
Clinical Implications
The promising results from both in vitro and in vivo studies suggest that this compound could be a valuable addition to the therapeutic arsenal against cancers such as pancreatic cancer, where gemcitabine has been a standard treatment but often falls short due to rapid metabolism and resistance issues.
Q & A
Q. What criteria should guide the selection of preclinical models to evaluate the efficacy of this compound in metastatic cancers?
- Methodological Answer: Prioritize models with clinically relevant metastasis patterns (e.g., PDX models with liver/lung dissemination). Use bioluminescence imaging (BLI) for real-time metastasis tracking. Validate target expression in metastatic niches via immunohistochemistry (IHC) and correlate with ADC efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
